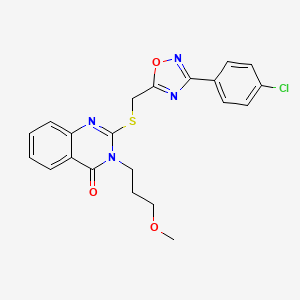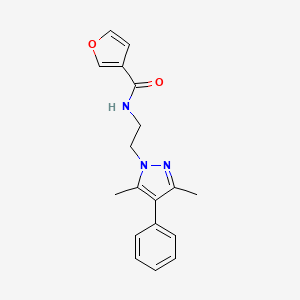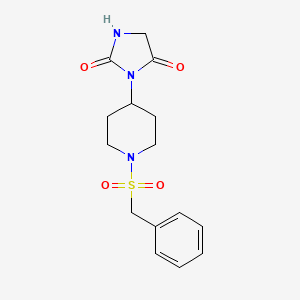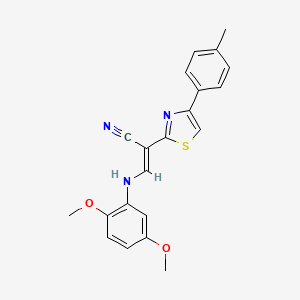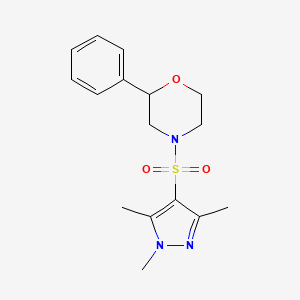
2-phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PTM or PTM-S in the scientific literature. PTM is a heterocyclic compound that contains a morpholine ring, a phenyl group, and a pyrazole group. The synthesis method of PTM involves the reaction of morpholine, phenyl isocyanate, and 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.
Scientific Research Applications
Antimicrobial Activity Modulation
The compound 4-(Phenylsulfonyl) morpholine, closely related to the specified chemical structure, has been studied for its antimicrobial properties and its ability to modulate antibiotic activity against multidrug-resistant strains. The study investigated the interaction of this compound with standard and multi-resistant strains of various bacteria and fungi, finding significant modulating activity, especially in combination with amikacin against Pseudomonas aeruginosa. This suggests potential applications in enhancing antibiotic efficacy against resistant microbial strains (Oliveira et al., 2015).
Antimicrobial Compound Synthesis
Another research avenue involves the synthesis of new compounds with antimicrobial potency. For instance, sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, have been synthesized and tested for antimicrobial activity. These compounds demonstrated good to potent antimicrobial activity, with specific derivatives showing promise as antifungal agents. This highlights the potential for developing new antimicrobial agents based on modifications of the 2-phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine structure (Janakiramudu et al., 2017).
Electrophosphorescent Devices
Research into organic light-emitting devices has also explored compounds with similar structures. For example, the bis-sulfone small molecule 4,4′-bis(phenylsulfonyl)biphenyl, related to the given compound, has been used as a host for phosphorescent iridium complexes in blue-green organic light-emitting devices. Such studies underscore the potential application of these compounds in the development of new materials for electronic devices, highlighting their versatility beyond biomedical applications (Kim et al., 2011).
Enzyme Inhibition for Therapeutic Applications
Compounds containing elements of the specified structure have been synthesized and evaluated for their inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase. These studies suggest potential therapeutic applications in treating conditions associated with these enzymes, such as glaucoma, epilepsy, Alzheimer's disease, and other neurodegenerative disorders (Ozgun et al., 2019).
properties
IUPAC Name |
2-phenyl-4-(1,3,5-trimethylpyrazol-4-yl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-12-16(13(2)18(3)17-12)23(20,21)19-9-10-22-15(11-19)14-7-5-4-6-8-14/h4-8,15H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTWJCUPXAMBBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[(4-tert-butylphenyl)sulfonyl]amino}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2582692.png)
![2-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)propanamide](/img/structure/B2582694.png)
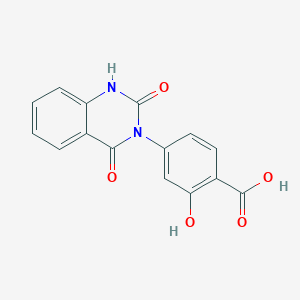
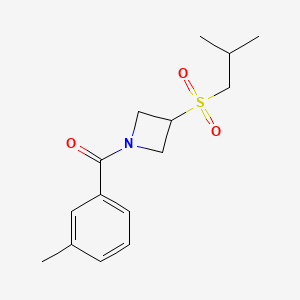
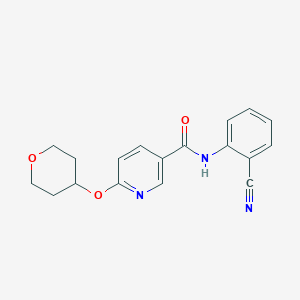

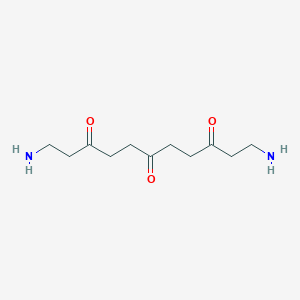
![2-(3-Methyl-4-phenylpyrazol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]acetamide](/img/structure/B2582703.png)
![3-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2582704.png)
![N-butyl-2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2582705.png)
